![molecular formula C25H23FN2O3S B2360307 N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 450347-03-2](/img/structure/B2360307.png)
N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide, also known as DIMEB, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Synthesis and Characterization
N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide belongs to a class of compounds extensively studied for their synthesis and potential applications in medicinal chemistry. For instance, the synthesis of related compounds, such as 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), and its analogues demonstrated the application of such compounds in analyzing cell-surface human equilibrative nucleoside transporter 1 (hENT1) levels, which are crucial for predicting the antitumor efficacy of drugs like gemcitabine (Robins et al., 2010). This highlights the compound's relevance in the development and evaluation of cancer therapies.
Pharmacological Evaluation
Compounds structurally related to N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide have been synthesized and evaluated for their pharmacological properties. For example, a series of (indol-3-yl)alkylamides, including those bearing benzyl or 4-fluorobenzyl moieties, exhibited significant analgesic properties, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac (Fouchard et al., 2001). These findings suggest that N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide and its analogs could be potential candidates for the development of new analgesic agents.
Kinase Inhibition and Anticancer Activity
The exploration of N-benzyl-substituted acetamide derivatives, including those with structural similarities to N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide, has led to the identification of potent kinase inhibitors with anticancer activities. A study on thiazolyl N-benzyl-substituted acetamide derivatives revealed their potential as Src kinase inhibitors and their efficacy in inhibiting cell proliferation in various cancer cell lines, highlighting their significance in cancer therapy research (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3S/c1-30-19-11-12-21(23(13-19)31-2)27-25(29)16-32-24-15-28(22-6-4-3-5-20(22)24)14-17-7-9-18(26)10-8-17/h3-13,15H,14,16H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDPYFHSPYRKDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.